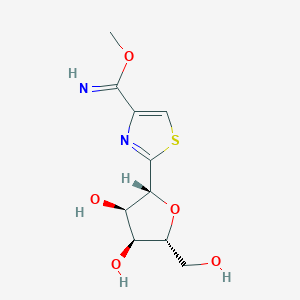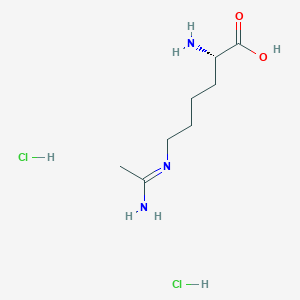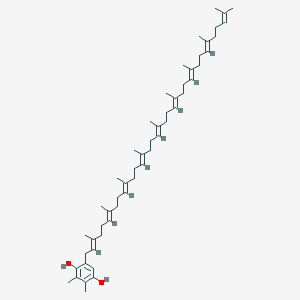
N-(4-Fluorophenyl)-N-methylformamide
Descripción general
Descripción
N-(4-Fluorophenyl)-N-methylformamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to a class of compounds known as designer drugs, which are synthesized in laboratories to mimic the effects of illegal drugs such as cannabis.
Aplicaciones Científicas De Investigación
Hepatotoxicity Mechanism Investigation
N-Methylformamide, which includes compounds like N-(4-Fluorophenyl)-N-methylformamide, has been studied for its hepatotoxic properties. Research indicates its potential impact on the mitochondrial Ca2+ pumps in liver mitochondria, potentially triggering hepatic necrosis. However, it does not appear to affect the microsomal Ca2+ pump or cause changes in plasma membrane potential (Whitby, Chahwala, & Gescher, 1984).
Development of Selective Met Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to this compound, have been identified as potent and selective Met kinase inhibitors. These have shown promise in tumor stasis in cancer models and have progressed to clinical trials (Schroeder et al., 2009).
Fluorinating Agents in Synthesis
Compounds like this compound have been utilized as efficient fluorinating agents in chemical synthesis. They play a role in the enantiocontrolled synthesis of various fluorinated compounds, demonstrating their versatility in synthetic chemistry (Fritz-Langhals, 1994).
Molecular Structure Analysis
Research has focused on understanding the molecular structure of compounds like N-methylformamide through gas electron diffraction. This provides insights into bond distances and angles, aiding in a deeper understanding of the chemical behavior of these compounds (Kitano & Kuchitsu, 1973).
Astrochemical Context
N-Methylformamide, closely related to this compound, has been studied in an astrochemical context. Its presence in interstellar environments and the implications for pre-biotic chemistry have been explored, highlighting the significance of these compounds beyond Earth (Belloche et al., 2017).
Labelled Compounds in Antitumor Research
N-Methylformamide, a derivative of this compound, has been used in antitumor research. Efficient preparations with specific labeling have been developed for experimental purposes (Threadgill & Gate, 1983).
Liquid Structure Investigation
The liquid structure of N-methylformamide, a compound related to this compound, has been investigated using X-ray diffraction and ab initio calculations. This research is significant for understanding the physical properties and interactions of these compounds (Ohtaki, Itoh, & Rode, 1986).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJMSRCRIBTCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)






![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)